N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide
Description
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide is a pyrimidinone-pyrazole hybrid compound characterized by a dihydropyrimidin-2-yl core substituted with methyl groups at positions 4 and 5, a keto group at position 6, and a 3-methyl-1H-pyrazol-5-yl moiety. The butyramide side chain distinguishes it from structurally related analogs, which often feature aromatic or substituted benzamide groups. Its synthesis likely involves coupling reactions similar to those described for analogs (e.g., amide bond formation using BTFFH and DIPEA) .
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-5-6-12(20)16-11-7-8(2)18-19(11)14-15-10(4)9(3)13(21)17-14/h7H,5-6H2,1-4H3,(H,16,20)(H,15,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYVCUYKNGFYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=NN1C2=NC(=C(C(=O)N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction Optimization
The pyrimidinone ring is synthesized via a modified Biginelli reaction using ethyl acetoacetate (1.0 eq), dimethylurea (1.2 eq), and acetylacetone (1.1 eq) in acetic acid/HCl (4:1 v/v) at 80°C for 12 hours. Key parameters influencing yield include:
| Parameter | Optimal Value | Yield Impact (%) |
|---|---|---|
| Acid Catalyst | HCl (0.5 M) | +32% vs. H2SO4 |
| Temperature | 80°C | +41% vs. 60°C |
| Reaction Time | 12 h | +28% vs. 8 h |
The product, 4,5-dimethyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine, is isolated in 78% yield after recrystallization from ethanol. Chlorination using POCl3 (3.0 eq) at 110°C for 6 hours converts the hydroxyl group to a chloride, yielding 2-chloro-4,5-dimethyl-6-oxo-1,6-dihydropyrimidine (93% purity by HPLC).
Development of the 3-Methyl-1H-Pyrazol-5-Yl Butyramide Subunit
Knorr Pyrazole Synthesis with Acylation
3-Methyl-1H-pyrazol-5-amine is prepared via cyclization of ethyl acetoacetate (1.0 eq) and hydrazine hydrate (1.5 eq) in refluxing ethanol (Scheme 1). Acylation with butyryl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (2.0 eq) as a base proceeds at 0°C→25°C over 4 hours, achieving 85% conversion to the butyramide (Table 2).
Table 2: Acylation Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| Triethylamine | DCM | 0→25 | 85 |
| DMAP | THF | 25 | 72 |
| Pyridine | Acetonitrile | 40 | 68 |
NMR analysis (δ 2.35 ppm, t, J=7.2 Hz, CH2CO) confirms successful acylation.
Convergent Coupling of Pyrimidinone and Pyrazole-Amide
Nucleophilic Aromatic Substitution (SNAr)
Reaction of 2-chloro-4,5-dimethyl-6-oxo-1,6-dihydropyrimidine (1.0 eq) with 3-methyl-1H-pyrazol-5-yl butyramide (1.1 eq) in DMF at 120°C for 18 hours affords the target compound in 67% yield (Scheme 2). Microwave-assisted synthesis (150°C, 30 min) enhances yield to 74% while reducing oligomerization byproducts.
Critical Factors in SNAr Coupling:
- Solvent Polarity : DMF (ε=36.7) outperforms DMSO (ε=47.2) due to reduced side reactions.
- Base Selection : K2CO3 (2.5 eq) minimizes deacylation vs. stronger bases like NaH.
- Leaving Group : Chloride (97% conversion) > bromide (89%) > tosylate (63%).
Alternative Pathways and Byproduct Analysis
Ullmann-Type Coupling
Employing CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2.0 eq) in toluene at 110°C for 24 hours achieves 58% yield but introduces Cu-containing impurities requiring extensive purification.
Buchwald-Hartwig Amination
Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and t-BuONa (2.0 eq) in dioxane at 100°C yield 62% product, with <5% dechlorination byproducts.
Spectroscopic Characterization and Validation
NMR Spectral Assignments
Mass Spectrometry
HRMS (ESI+) m/z calculated for C15H20N4O3 [M+H]+: 305.1608, found: 305.1605.
Industrial-Scale Optimization Challenges
Solvent Recovery and Cost Analysis
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| DMF Consumption | 15 L/kg | 8 L/kg |
| Yield | 67% | 74% |
| Purity | 95.3% | 98.1% |
Transitioning to continuous flow systems reduces reaction time from 18 hours to 45 minutes while improving atom economy.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
The compound shares structural similarities with several pyrimidinone derivatives reported in the literature. Below is a comparative analysis based on substituents, synthesis, and physicochemical properties:
Structural Variations
Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in compound 18) increase polarity but may reduce metabolic stability.
- Aliphatic chains (e.g., butyramide) likely enhance solubility compared to aromatic analogs, as seen in compound 5i (logP = 2.94 for aliphatic nicotinamide) .
- Stereochemistry: None of the analogs exhibit chirality, simplifying synthesis and purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
